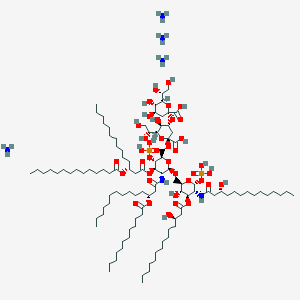
N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICA-105665 is a novel small molecule compound primarily investigated for its potential in treating epilepsy and neuropathic pain. It functions as an opener of specific potassium channels, particularly the KCNQ2/3 and KCNQ3/5 channels, which are crucial for neuronal excitability and stability .
Preparation Methods
The synthesis of ICA-105665 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
ICA-105665 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s activity.
Reduction: The addition of hydrogen or removal of oxygen, which can also modify the compound’s properties.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s activity or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ICA-105665 has several scientific research applications:
Chemistry: It is used as a tool compound to study the function of potassium channels and their role in neuronal excitability.
Biology: Researchers use ICA-105665 to investigate the physiological and pathological roles of potassium channels in various biological systems.
Medicine: The compound is being explored for its potential to treat epilepsy and neuropathic pain due to its ability to modulate neuronal activity.
Industry: ICA-105665 is used in the development of new therapeutic agents targeting potassium channels
Mechanism of Action
ICA-105665 exerts its effects by activating subtypes of KCNQ ion channels, which are involved in regulating neuronal excitability. By opening these channels, ICA-105665 stabilizes the neuronal membrane potential, reducing the likelihood of abnormal electrical activity that can lead to seizures. The compound’s ability to penetrate the blood-brain barrier enhances its effectiveness in treating central nervous system disorders .
Comparison with Similar Compounds
ICA-105665 is unique compared to other potassium channel openers due to its specific targeting of KCNQ2/3 and KCNQ3/5 channels. Similar compounds include:
Retigabine: Another potassium channel opener used for treating epilepsy, but with a different safety profile.
NS1209: A compound with a similar mechanism of action but different pharmacokinetic properties.
Selurampanel: An investigational drug with a broader spectrum of activity but less specificity for KCNQ channels.
ICA-105665 stands out due to its high specificity and efficacy in preclinical models of epilepsy and neuropathic pain .
Properties
| ICA-105665 is an activator of subtypes of KCNQ ion channels, which are attractive targets for the treatment of epilepsy based on their function and genetic linkage to a seizure disorder. | |
Molecular Formula |
C19H15F2N3O2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(2-cyclopropyl-7-fluoro-4-oxoquinazolin-3-yl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15F2N3O2/c20-13-5-1-11(2-6-13)9-17(25)23-24-18(12-3-4-12)22-16-10-14(21)7-8-15(16)19(24)26/h1-2,5-8,10,12H,3-4,9H2,(H,23,25) |
InChI Key |
QVQACHQOSXTOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)F)C(=O)N2NC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)





![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)

![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)

